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Compound of Interest

Compound Name:
3-(4-Methoxyphenyl)-3-

oxopropanenitrile

Cat. No.: B1584734 Get Quote

This guide offers a comprehensive exploration of 4-Methoxybenzoylacetonitrile, a versatile β-

ketonitrile that serves as a valuable intermediate in organic synthesis and drug discovery.

Designed for researchers, scientists, and professionals in drug development, this document

delves into the compound's synthesis, spectroscopic signature, chemical reactivity, and safe

handling protocols, providing both theoretical understanding and practical insights.

Introduction: The Strategic Importance of 4-
Methoxybenzoylacetonitrile
4-Methoxybenzoylacetonitrile, also known as 3-(4-methoxyphenyl)-3-oxopropanenitrile,

belongs to the class of β-ketonitriles. This classification is central to its chemical utility. The

molecule's architecture, featuring a ketone and a nitrile group separated by a methylene bridge,

results in a unique electronic landscape that dictates its reactivity. The electron-withdrawing

nature of both the benzoyl and nitrile moieties renders the intervening methylene protons

acidic, making this position a nucleophilic hotspot for carbon-carbon bond formation.

Furthermore, the electrophilic nature of the ketone and nitrile carbons allows for a diverse

range of chemical transformations.

The presence of a methoxy group on the phenyl ring further modulates the electronic

properties of the molecule, influencing its reactivity and providing a handle for further

functionalization. These structural features make 4-Methoxybenzoylacetonitrile a sought-after
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building block in the synthesis of complex heterocyclic systems, which are prevalent in many

pharmaceutical agents.[1][2]

Synthesis and Purification: A Practical Approach
The most common and efficient method for the synthesis of 4-Methoxybenzoylacetonitrile is the

Claisen condensation of a 4-methoxybenzoate ester with acetonitrile. This reaction is a

cornerstone of carbon-carbon bond formation in organic chemistry.

Underlying Principles of the Claisen Condensation
The Claisen condensation involves the reaction of an ester with an enolizable carbonyl

compound (in this case, acetonitrile) in the presence of a strong base. The base serves to

deprotonate the α-carbon of the acetonitrile, generating a carbanion which then acts as a

nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent loss of an

alkoxide group from the tetrahedral intermediate yields the β-ketonitrile. The choice of a strong,

non-nucleophilic base is critical to favor the deprotonation of acetonitrile without competing

nucleophilic attack on the ester. Sodium amide or sodium ethoxide are commonly employed for

this purpose.

Detailed Experimental Protocol
Materials:

Methyl 4-methoxybenzoate

Acetonitrile

Sodium amide (NaNH₂) or Sodium ethoxide (NaOEt)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Hydrochloric acid (HCl), 10% aqueous solution

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate (MgSO₄)
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Ethanol for recrystallization

Procedure:

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a

reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of

sodium amide in anhydrous diethyl ether. The flask is cooled in an ice bath.

Addition of Reactants: A solution of methyl 4-methoxybenzoate and an excess of acetonitrile

in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred

suspension of the base over a period of 30-60 minutes. The excess acetonitrile serves as

both a reactant and a solvent.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then refluxed for 2-4 hours to ensure complete reaction. The progress of

the reaction can be monitored by thin-layer chromatography (TLC).

Workup: The reaction mixture is cooled in an ice bath, and the excess sodium amide is

cautiously quenched by the slow addition of water. The mixture is then acidified with a 10%

HCl solution until the pH is acidic. This step protonates the enolate of the product.

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with

diethyl ether. The combined organic extracts are washed with a saturated sodium

bicarbonate solution to remove any unreacted acidic starting materials, followed by a wash

with brine.

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate,

filtered, and the solvent is removed under reduced pressure using a rotary evaporator to

yield the crude product.

Purification: The crude 4-Methoxybenzoylacetonitrile is purified by recrystallization from

ethanol to afford a pale yellow solid.

Rationale for Experimental Choices
Anhydrous Conditions: The use of anhydrous solvents and a drying tube is crucial as the

strong base (sodium amide) reacts violently with water.
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Excess Acetonitrile: Using an excess of acetonitrile drives the equilibrium towards the

product side.

Acidic Workup: Acidification is necessary to protonate the resulting enolate of the β-

ketonitrile, which is stable in the basic reaction medium.

Recrystallization: This is an effective method for purifying the solid product, removing

impurities and yielding a product with a sharp melting point.

Diagram of the Synthesis Workflow:
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Caption: Workflow for the synthesis of 4-Methoxybenzoylacetonitrile.
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Spectroscopic and Physical Properties
The structural elucidation of 4-Methoxybenzoylacetonitrile is confirmed through a combination

of spectroscopic techniques and physical property measurements.

Physical Properties
Property Value Reference

CAS Number 3672-47-7 [3]

Molecular Formula C₁₀H₉NO₂ [4]

Molecular Weight 175.18 g/mol [4]

Appearance Solid [4]

Melting Point 129-133 °C [4]

Spectroscopic Data and Interpretation
¹H NMR Spectroscopy:

The ¹H NMR spectrum provides valuable information about the different types of protons and

their chemical environments in the molecule.

δ ~3.9 ppm (s, 3H): This singlet corresponds to the three protons of the methoxy (-OCH₃)

group. The singlet nature indicates no adjacent protons to couple with.

δ ~4.3 ppm (s, 2H): This singlet is assigned to the two protons of the active methylene (-

CH₂-) group. The protons are equivalent and do not couple with any neighboring protons.

δ ~7.0 ppm (d, 2H): This doublet corresponds to the two aromatic protons ortho to the

methoxy group. They are split by the protons meta to the methoxy group.

δ ~8.0 ppm (d, 2H): This doublet is assigned to the two aromatic protons meta to the

methoxy group (and ortho to the carbonyl group). They are split by the ortho protons.

¹³C NMR Spectroscopy:[5]
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The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

δ ~30 ppm: Attributed to the methylene carbon (-CH₂-).

δ ~56 ppm: The signal for the methoxy carbon (-OCH₃).

δ ~114 ppm: Corresponds to the aromatic carbons ortho to the methoxy group.

δ ~117 ppm: The signal for the nitrile carbon (-C≡N).

δ ~128 ppm: The carbon ipso to the carbonyl group.

δ ~131 ppm: Aromatic carbons meta to the methoxy group.

δ ~164 ppm: The carbon ipso to the methoxy group.

δ ~185 ppm: The signal for the carbonyl carbon (C=O).

Infrared (IR) Spectroscopy:[5]

The IR spectrum is used to identify the functional groups present in the molecule.

~3000 cm⁻¹: C-H stretching of the aromatic ring.

~2250 cm⁻¹: A sharp, medium intensity peak characteristic of the nitrile (-C≡N) stretching

vibration.

~1680 cm⁻¹: A strong absorption band corresponding to the carbonyl (C=O) stretching of the

ketone.

~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

~1260 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

~1030 cm⁻¹: Symmetric C-O-C stretching of the aryl ether.

Mass Spectrometry (MS):[5]
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

m/z = 175: The molecular ion peak [M]⁺, corresponding to the molecular weight of the

compound.

m/z = 135: A prominent peak resulting from the loss of the acetyl group (CH₂CN) via alpha-

cleavage, forming the stable 4-methoxybenzoyl cation.

m/z = 107: Loss of carbon monoxide (CO) from the 4-methoxybenzoyl cation.

m/z = 77: Loss of formaldehyde (CH₂O) from the m/z 107 fragment, resulting in a phenyl

cation.

Chemical Reactivity: A Hub for Synthesis
The unique arrangement of functional groups in 4-Methoxybenzoylacetonitrile makes it a

versatile precursor for the synthesis of a wide array of heterocyclic compounds.[6][7] The

reactivity is primarily centered around the active methylene group and the electrophilic nitrile

and carbonyl carbons.

Knoevenagel Condensation
The active methylene group of 4-Methoxybenzoylacetonitrile readily participates in

Knoevenagel condensations with aldehydes and ketones in the presence of a weak base like

piperidine or pyridine.[8][9] This reaction is a powerful tool for forming new carbon-carbon

double bonds.

Reaction Mechanism:

The basic catalyst deprotonates the active methylene group to form a resonance-stabilized

carbanion.

The carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or

ketone.

The resulting alkoxide intermediate is protonated.
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Dehydration of the β-hydroxy nitrile intermediate yields the α,β-unsaturated product.

Knoevenagel Condensation Mechanism

4-Methoxybenzoylacetonitrile Carbanion Intermediate

+ Base
- HB⁺

Base (e.g., Piperidine)

Alkoxide Intermediate+ Aldehyde

Aldehyde (R-CHO)

β-Hydroxy Nitrile

+ HB⁺

- Base α,β-Unsaturated Product- H₂O

Click to download full resolution via product page

Caption: Mechanism of the Knoevenagel condensation.

Gewald Reaction
4-Methoxybenzoylacetonitrile is an excellent substrate for the Gewald reaction, a

multicomponent reaction that leads to the formation of highly substituted 2-aminothiophenes.

[10][11] This reaction involves the condensation of the β-ketonitrile with an aldehyde or ketone

and elemental sulfur in the presence of a base.

Reaction Mechanism:

A Knoevenagel condensation between the β-ketonitrile and the carbonyl compound occurs

first to form an α,β-unsaturated nitrile.

The base then facilitates the addition of sulfur to the active methylene group of another

molecule of the β-ketonitrile (or a related active methylene compound).

The resulting thiolate adds to the double bond of the α,β-unsaturated nitrile in a Michael

addition.

Intramolecular cyclization followed by tautomerization yields the 2-aminothiophene.
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Caption: Key steps in the Gewald reaction.

Synthesis of Pyrazoles and Pyrimidines
β-Ketonitriles are valuable precursors for the synthesis of pyrazoles and pyrimidines, which are

important scaffolds in medicinal chemistry.[6][12][13]

Pyrazoles: Reaction of 4-Methoxybenzoylacetonitrile with hydrazine or its derivatives leads

to the formation of substituted pyrazoles.[14][15] The reaction proceeds via condensation of
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the hydrazine with the ketone, followed by intramolecular cyclization involving the nitrile

group.

Pyrimidines: Condensation of 4-Methoxybenzoylacetonitrile with amidines or guanidine

provides access to substituted pyrimidines.[16][17] The reaction involves the formation of an

enamine intermediate, followed by cyclization and aromatization.

Applications in Drug Discovery and Development
While specific examples naming 4-Methoxybenzoylacetonitrile as a direct intermediate in a

marketed drug are not readily found in the public domain, the classes of compounds

synthesized from it are of significant pharmaceutical interest. The pyrazole and pyrimidine

cores are present in a wide range of drugs, including anti-inflammatory agents, anticancer

drugs, and antivirals.

The related compound, 4-methoxyphenylacetonitrile, is a known intermediate in the synthesis

of the antidepressant Venlafaxine.[18] This highlights the potential of methoxy-substituted

phenylacetonitrile derivatives as key building blocks in the pharmaceutical industry. The

versatile reactivity of 4-Methoxybenzoylacetonitrile makes it a valuable tool for medicinal

chemists in the construction of compound libraries for high-throughput screening and lead

optimization.

Safety and Handling
4-Methoxybenzoylacetonitrile, like all nitrile-containing compounds, should be handled with

care due to the potential for the release of hydrogen cyanide, especially in the presence of

acids.

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles and a face shield should be worn.

Hand Protection: Chemical-resistant gloves (double gloving is recommended).

Body Protection: A lab coat and appropriate protective clothing.

Handling Procedures:[1][2][4][19][20]
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All manipulations of 4-Methoxybenzoylacetonitrile should be performed in a well-ventilated

chemical fume hood.

Avoid inhalation of dust and contact with skin and eyes.

Keep away from acids and strong oxidizing agents.

Store in a tightly sealed container in a cool, dry place.

Waste Disposal:[1][20]

Cyanide-containing waste is considered acutely toxic and must be disposed of as hazardous

waste.

Collect all solid and liquid waste containing 4-Methoxybenzoylacetonitrile in designated,

labeled containers.

Do not mix cyanide waste with other chemical waste streams, particularly acidic waste, to

prevent the generation of hydrogen cyanide gas.

In Case of Exposure:

Skin Contact: Immediately wash the affected area with copious amounts of soap and water

and seek medical attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek

medical attention.

Inhalation: Move the person to fresh air and seek immediate medical attention.

Ingestion: Seek immediate medical attention.

Conclusion
4-Methoxybenzoylacetonitrile is a multifaceted chemical intermediate with significant potential

in organic synthesis and drug discovery. Its unique structural features, particularly the activated

methylene group and the dual electrophilic centers, provide a rich platform for the construction

of complex molecular architectures, especially heterocyclic systems. A thorough understanding
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of its synthesis, spectroscopic properties, and reactivity is essential for harnessing its full

potential in the laboratory and in the development of new therapeutic agents. Adherence to

strict safety protocols is paramount when working with this and other cyanide-containing

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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